

# Fenebrutinib annualized relapse rate clinical data

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## Compound Focus: Fenebrutinib

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## Fenebrutinib Clinical Data Summary

Trial Name & Phase	Patient Population	Comparator	Primary Endpoint Result	Key Secondary & Other Results	Safety Profile
FENhance 2 (Phase III) [1] [2]	Relapsing MS (RMS)	Teriflunomide	<b>Met:</b> Significantly reduced ARR over at least 96 weeks [1] [2]	Data to be presented at upcoming medical meetings [1]	Liver safety consistent with previous studies; additional data under evaluation [1]

| FENopta OLE (Phase II) [3] | Relapsing MS (RMS) | N/A (Open-label) | N/A | **ARR:** 0.06 (approx. one relapse every 17 years) over 2 years [3] **MRI:** No new T1 gadolinium-enhancing lesions observed [3] | Most common AEs: COVID-19 (10%), UTI (10%) [3]. Serious AEs: 2% (incl. one case of resolved asymptomatic ALT elevation) [3] | | FENtrepid (Phase III) [1] [4] | Primary Progressive MS (PPMS) | Ocrelizumab (OCREVUS) | **Met:** Non-inferior to ocrelizumab in delaying composite 12-week Confirmed Disability Progression (cCDP12) over at least 120 weeks [1] [2] | Numerical benefit vs. ocrelizumab seen as early as

Week 24 and sustained [1] [2] | Liver safety consistent with previous studies; additional data under evaluation [1] |

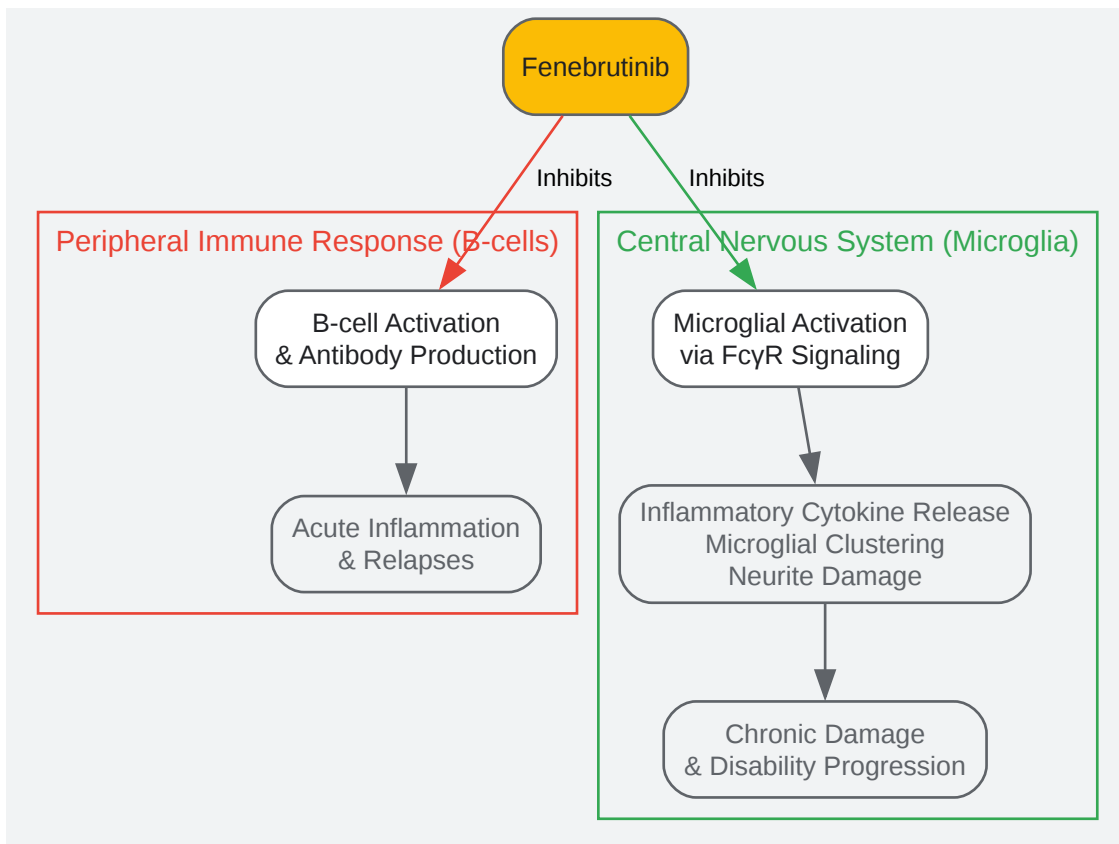
## Experimental Trial Designs

The robust clinical data for **fenebrutinib** is generated from large, well-designed Phase III trials.

- **FENhance 1 & 2 (RMS Studies):** These are two similarly-designed **Phase III multicentre, randomised, double-blind, double-dummy, parallel-group** studies [1] [2]. They enrolled a total of 1,497 adult patients with RMS, randomized 1:1 to receive either oral **fenebrutinib** twice daily or oral teriflunomide once daily for at least 96 weeks. The use of a double-dummy design ensures blinding despite the different administration routes of the drugs [1].
- **FENTrepid (PPMS Study):** This is a **Phase III multicentre, randomised, double-blind, double-dummy, parallel-group** study that enrolled 985 adult patients with PPMS aged 18-65 [1] [4]. Patients were randomized 1:1 to receive either daily oral **fenebrutinib** or intravenous ocrelizumab every six months for at least 120 weeks [1].

## Mechanism of Action & Signaling Pathways

**Fenebrutinib**'s efficacy in MS is attributed to its unique dual mechanism of action, targeting both peripheral and central nervous system inflammation. The diagram below illustrates the key signaling pathways it modulates.



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**Fenebrutinib** is an investigational oral, reversible, and **non-covalent Bruton's tyrosine kinase (BTK) inhibitor** [1]. Its key pharmacological characteristics include:

- **High Selectivity:** It has been shown to be 130 times more selective for BTK versus other kinases [1] [5].
- **Blood-Brain Barrier Penetration:** It is designed to cross the blood-brain barrier into the central nervous system (CNS), allowing it to target compartmentalized inflammation [1].
- **Dual Inhibition:** It inhibits both B-cell activation (controlling acute inflammation that causes relapses) and microglia activation (addressing chronic damage that drives long-term disability) [1] [6].

A preclinical study on human microglia and brain organoids demonstrated that **fenebrutinib** specifically blocks detrimental microglial signaling pathways triggered by **Fc gamma receptor (FcγR) activation**, which leads to cytokine release and neurite damage. In contrast, it did not significantly impact pathways linked to Toll-like receptor 4 (TLR4) and NLRP3 signaling or myelin phagocytosis [6].

## Key Comparisons and Future Outlook

- **Potential Best-in-Disease Profile: Fenebrutinib** is positioned as a potential **first high-efficacy, oral treatment** for both RMS and PPMS [1] [5]. Its convenient oral administration could offer a significant advantage over infused therapies like ocrelizumab.
- **Comparison with Ocrelizumab for PPMS:** In the FENtrepid trial, **fenebrutinib** was not only non-inferior but also showed a **consistent numerical benefit** over ocrelizumab in slowing disability progression, starting as early as 24 weeks [1] [2]. This is notable as ocrelizumab is currently the only approved therapy for PPMS.
- **Awaiting Complete Data:** A comprehensive comparison with other BTK inhibitors in development for MS will require the full data from the FENhance 1, 2, and FENtrepid studies, which are slated for presentation at upcoming medical meetings. The readout for the second RMS trial, **FENhance 1, is expected in the first half of 2026** [1] [2].

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